Tetrahydroimidazo[4,5-d]imidazole-2,5-dione, 1-(2-hydroxy-1,1-dimethylethyl)-
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Overview
Description
1-(1-HYDROXY-2-METHYLPROPAN-2-YL)-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique structure, which includes a hydroxy group and a methyl group attached to a propan-2-yl chain, fused with an octahydro-diazolo-imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-HYDROXY-2-METHYLPROPAN-2-YL)-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-HYDROXY-2-METHYLPROPAN-2-YL)-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like halides and amines are commonly employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-HYDROXY-2-METHYLPROPAN-2-YL)-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-HYDROXY-2-METHYLPROPAN-2-YL)-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene ring with an imidazole ring, known for its broad range of biological activities.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms, used in various pharmaceutical applications.
Uniqueness: 1-(1-HYDROXY-2-METHYLPROPAN-2-YL)-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE is unique due to its specific structural features, including the hydroxy and methyl groups attached to the propan-2-yl chain and the octahydro-diazolo-imidazole ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H14N4O3 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-(1-hydroxy-2-methylpropan-2-yl)-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C8H14N4O3/c1-8(2,3-13)12-5-4(10-7(12)15)9-6(14)11-5/h4-5,13H,3H2,1-2H3,(H,10,15)(H2,9,11,14) |
InChI Key |
CHINQLIDNHMXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N1C2C(NC(=O)N2)NC1=O |
Origin of Product |
United States |
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